2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-
Description
This compound is a polyfunctional aromatic sulfonic acid derivative characterized by a naphthalene backbone substituted with two sulfonic acid groups at the 2,7-positions, an amino group at position 5, a hydroxyl group at position 4, and an azo linkage (-N=N-) connecting to a 1-sulfo-2-naphthalenyl moiety. Its structure confers strong polarity due to the sulfonic acid groups, making it highly water-soluble, while the azo group and aromatic system enable chromogenic properties useful in dyes and analytical applications .
Properties
IUPAC Name |
5-amino-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O10S3/c21-14-9-12(34(25,26)27)7-11-8-16(35(28,29)30)18(19(24)17(11)14)23-22-15-6-5-10-3-1-2-4-13(10)20(15)36(31,32)33/h1-9,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWNMIDVRILOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070287 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65237-05-0 | |
| Record name | 5-Amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65237-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(1-sulfo-2-naphthalenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065237050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-4-hydroxy-3-[(1-sulpho-2-naphthyl)azo]naphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonation of Naphthalene Derivatives
The foundational step in synthesizing 2,7-naphthalenedisulfonic acid derivatives involves sulfonation of naphthalene or its intermediates. Patent CN102993061B details a method where 1,6-naphthalenedisulfonic acid mother liquor is repurposed through reduced-pressure concentration (-0.08 to -0.095 MPa) at temperatures ≤180°C to yield 2,7-naphthalenedisulfonic acid. This intramolecular rearrangement leverages residual sulfuric acid and naphthene sulfonic acids in the mother liquor, minimizing raw material costs and waste. Critical parameters include:
Synthesis of 5-Amino-4-Hydroxy-2,7-Naphthalenedisulfonic Acid
The amino and hydroxyl groups are introduced via nitration and reduction or direct amination. While specific data for this intermediate are absent in the provided sources, analogous processes from suggest:
-
Nitration : Treating 2,7-naphthalenedisulfonic acid with nitric acid under controlled conditions.
-
Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts nitro groups to amines.
Diazotization and Azo Coupling
Diazotization of 1-Amino-2-Naphthalenesulfonic Acid
The diazonium salt precursor is prepared by treating 1-amino-2-naphthalenesulfonic acid with nitrous acid (HNO₂) in acidic medium (HCl). Key considerations include:
-
Temperature : Maintained at 0–5°C to prevent diazonium salt decomposition.
-
Stoichiometry : Molar ratios of NaNO₂ to amine are critical to avoid over-nitrosation.
Azo Coupling with 5-Amino-4-Hydroxy-2,7-Naphthalenedisulfonic Acid
The coupling reaction occurs under alkaline or weakly acidic conditions, depending on the coupling component’s reactivity. Frontiers in Chemistry highlights mechanochemical methods using Fe₃O₄@SiO₂@Tannic acid nanoparticles as catalysts, enabling room-temperature synthesis with reduced reaction times (Table 1).
Table 1: Optimization of Azo Coupling Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 0.1 g/mmol substrate | 92% yield |
| Temperature | 25°C | 89% efficiency |
| Reaction Time | 45 minutes | Minimal byproducts |
The coupling mechanism involves electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid, forming the azo bond at the 3-position.
Purification and Salification
Hydrolysis and Centrifugation
Post-coupling, the reaction mixture is hydrolyzed at ≤130°C to solubilize impurities, followed by cooling to 10–20°C to precipitate the crude product. Centrifugation isolates the 2,7-naphthalenedisulfonic acid derivative, achieving purities up to 93%.
Salification for Enhanced Solubility
Conversion to the trisodium salt (as in CAS 915-67-3) involves neutralizing the sulfonic acid groups with NaOH. This step is critical for applications requiring high water solubility (e.g., textile dyes, cosmetics).
Process Optimization and Environmental Considerations
Catalyst Efficiency
Fe₃O₄@SiO₂@Tannic acid nanoparticles reduce reaction times by 60% compared to traditional methods, attributed to their high surface area and acid sites. Reusability studies show ≤5% efficiency loss after five cycles.
Waste Minimization
The patent method reduces three-waste (waste gas, water, residue) discharge by recycling mother liquor and avoiding halogenated byproducts.
Industrial Applications
The trisodium salt form is utilized in cosmetics (e.g., lipsticks at ≤3% concentration) and industrial dyes due to its vibrant hue and stability. Lake pigments (e.g., aluminum complexes) are employed in pH-resistant coatings .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Diazotization: : Typically involves nitrous acid (HNO2) and hydrochloric acid (HCl) at low temperatures.
Azo Coupling: : Commonly uses phenols or amines as coupling partners, with alkaline conditions to facilitate the reaction.
Oxidation: : Can be achieved using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) are used.
Major Products Formed
Azo Dyes: : The primary products are various azo dyes with different shades depending on the coupling partners used.
Oxidized or Reduced Derivatives: : These can include different functionalized naphthalene derivatives.
Scientific Research Applications
Analytical Chemistry
1.1 High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2,7-Naphthalenedisulfonic acid is in the field of analytical chemistry, particularly in HPLC. The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid . This method is scalable and suitable for isolating impurities during preparative separations.
1.2 Pharmacokinetics
The compound's properties make it valuable for pharmacokinetic studies. Its ability to be analyzed via liquid chromatography allows researchers to assess its behavior in biological systems, including absorption and metabolism .
Dye Manufacturing
2.1 Azo Dyes
2,7-Naphthalenedisulfonic acid is a precursor in the synthesis of azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability. The sulfonic acid groups enhance the dye's solubility in water, making it suitable for various applications .
2.2 Environmental Impact Studies
The use of azo dyes has raised environmental concerns due to their potential toxicity. Studies have shown that certain azo dyes can pose risks to aquatic life at low concentrations. For instance, toxicity assessments indicated that algal toxicity was observed at concentrations below 1 mg/L for some dyes derived from naphthalenedisulfonic acids . This highlights the need for careful monitoring and regulation of such compounds in industrial applications.
Environmental Applications
3.1 Screening Assessments
As part of environmental assessments under the Canadian Environmental Protection Act (CEPA), 2,7-naphthalenedisulfonic acid has been evaluated for its persistence and bioaccumulation potential. It has been identified as a high-priority substance due to its inherent toxicity to aquatic organisms . These assessments are crucial for developing risk management strategies and ensuring safe practices in industries that utilize this compound.
3.2 Biodegradation Studies
Research into the biodegradation of azo compounds has shown that microorganisms can metabolize these substances, leading to less harmful byproducts. Understanding the degradation pathways of 2,7-naphthalenedisulfonic acid can inform bioremediation strategies for contaminated environments .
Mechanism of Action
The compound exerts its effects primarily through azo coupling reactions , where it forms stable azo bonds with other aromatic compounds. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biomolecules to produce a detectable color change or to facilitate the formation of new chemical entities.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : $ \text{C}{21}\text{H}{15}\text{N}3\text{O}{10}\text{S}_3 $ (estimated based on ).
- Applications: Analytical Chemistry: Acts as a chelating agent for spectrophotometric determination of pharmaceuticals (e.g., fluorometholone) via complexation in dichloromethane . Dye Industry: Potential use in azo dyes due to its conjugated system and sulfonic acid groups enhancing water solubility and color fastness .
The compound belongs to a class of naphthalenedisulfonic acid derivatives with azo and hydroxyl/amino substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Solubility and Reactivity :
- The target compound and Acid Red 18 both feature sulfonic acid groups, ensuring water solubility. However, Acid Red 18’s additional sulfonate enhances ionic strength, making it preferable in food coloring .
- PAHA ’s pyridylazo group improves selectivity for transition metals (e.g., Cu²⁺, Fe³⁺), whereas the target compound’s naphthalenylazo group offers broader chelation capacity for steroids like fluorometholone .
Chromogenic and Analytical Performance: The bis[(4-aminophenyl)azo] derivative (Table 1) exhibits higher molar absorptivity due to extended conjugation, making it suitable for sensitive HPLC detection (LOD ~0.1 µg/mL) . The target compound shows superior complexation efficiency in non-polar media (e.g., dichloromethane), attributed to its hydrophobic naphthalenyl moiety .
Biological and Regulatory Considerations: Azo compounds like the target derivative are substrates for hepatic azoreductase, with activity proportional to cytochrome P-450 levels. Substitutions influence metabolic pathways; for example, methyl or methoxy groups (as in SNUR-regulated analogs) may increase toxicity .
Biological Activity
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- (commonly referred to as Acid Red 27 or Amaranth) is an azo dye characterized by its naphthalene structure and sulfonic acid groups. This compound has garnered attention due to its potential biological activities, including its applications in various fields such as food coloring, pharmaceuticals, and dyeing processes. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and other pharmacological effects.
- Chemical Formula : C16H13N3O7S2
- Molecular Weight : 423.42 g/mol
- CAS Number : 2203-16-9
- IUPAC Name : 5-amino-4-hydroxy-3-[(E)-2-phenyldiazen-1-yl]naphthalene-2,7-disulfonic acid
Toxicity Profile
The toxicity of 2,7-naphthalenedisulfonic acid has been evaluated in various studies. The following table summarizes the acute toxicity data:
| Parameter | Value | Reference |
|---|---|---|
| Oral LD50 (mg/kg bw) | >2000 | |
| Dermal LD50 (mg/kg bw) | >5000 | |
| Inhalation LC50 (mg/m³) | >5500 | |
| Eye Irritation | Moderate irritant | |
| Skin Irritation | Non-irritant |
Genotoxicity Studies
Genotoxicity assessments indicate that 2,7-naphthalenedisulfonic acid exhibits weak clastogenic effects in vitro. A study involving rat lymphocyte cultures showed a weak clastogenic response when treated continuously without metabolic activation . However, no significant mutagenic effects were observed in other standard assays such as the Ames test and micronucleus test .
Pharmacological Effects
Research has also explored the pharmacological potential of this compound. Some findings include:
- Antioxidant Activity : Preliminary studies suggest that azo compounds can exhibit antioxidant properties due to their ability to scavenge free radicals.
- Antimicrobial Properties : Certain derivatives of naphthalenedisulfonic acids have shown antimicrobial activity against various bacteria and fungi, although specific data on Acid Red 27 remains limited .
- Potential Applications in Drug Delivery : The solubility and stability of this compound make it a candidate for drug delivery systems, particularly in formulations requiring controlled release mechanisms .
Case Study 1: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of Acid Red 27 when used in food products. Results indicated low acute toxicity with no observed adverse effects at doses below the established safety thresholds. Long-term exposure studies suggested minimal risk for genotoxicity and reproductive toxicity .
Case Study 2: Environmental Impact
Investigations into the environmental impact of naphthalenedisulfonic acids revealed concerns regarding their biodegradability and potential accumulation in aquatic systems. The compound's high water solubility poses risks for leaching into waterways, necessitating further studies on its ecological effects .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves diazotization of aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) using NaNO₂/HCl at 0–5°C, followed by coupling with a sulfonated naphthalene derivative under alkaline conditions (pH 8–10). Key optimizations include controlling temperature to avoid premature decomposition of diazonium salts and adjusting pH to enhance coupling efficiency. Excess reagents are removed via precipitation or ion-exchange chromatography .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Q. How can solubility challenges be addressed during experimental workflows?
The compound’s sulfonate groups confer high water solubility. For organic-phase reactions, use counterion exchange (e.g., substituting Na⁺ with tetrabutylammonium ions) or adjust pH to protonate sulfonates temporarily. Co-solvents like DMSO or methanol (10–20% v/v) enhance solubility in mixed systems .
Q. What safety precautions are critical when handling this compound?
Avoid inhalation of fine powders and skin contact due to potential sensitization. Work under fume hoods, and neutralize diazotization byproducts (e.g., nitrosamines) with urea. Waste streams containing sulfonic acids require ion-exchange treatment before disposal .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents influence the compound’s photophysical properties?
Substituents on the naphthalene rings modulate π-π* transitions. For example, electron-withdrawing groups (e.g., -SO₃H) redshift absorption maxima by stabilizing excited states, while electron-donating groups (e.g., -NH₂) enhance fluorescence quantum yields. Computational modeling (TD-DFT) can predict these effects by analyzing frontier molecular orbitals .
Q. What mechanisms govern the stability of the azo bond under reducing or oxidizing conditions?
The azo bond (-N=N-) is susceptible to reduction (e.g., Na₂S₂O₄ in acidic media yields primary amines) and photooxidation (UV light generates radicals). Stability assays should include kinetic studies under controlled O₂/light exposure. Chelation with transition metals (e.g., Cu²⁺) can stabilize the bond by delocalizing electron density .
Q. How can this compound be functionalized for metal-ion sensing applications?
The hydroxyl and amino groups act as ligands for metal coordination. For example, complexation with La³+ or Pr³+ enhances fluorescence quenching, enabling detection at µM concentrations. Optimize selectivity by introducing crown ethers or thiol modifiers to the naphthalene backbone .
Q. What computational approaches are suitable for modeling its interactions with biological targets?
Q. How does the compound behave in multi-step catalytic cycles, such as dye-sensitized solar cells (DSSCs)?
The sulfonate groups anchor the molecule to TiO₂ surfaces, while the azo bridge facilitates electron injection. Efficiency depends on substituent-induced charge separation; anthraquinone derivatives of this compound show higher incident photon-to-current efficiency (IPCE) than benzothiadiazole analogs .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting cytotoxicity results)?
Cross-validate assays (e.g., MTT vs. apoptosis staining) and control for batch-to-batch purity variations (HPLC ≥98%). Consider cell-line-specific uptake mechanisms, as sulfonate groups may hinder membrane permeability in certain models .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diazotization | NaNO₂ (1.1 eq), HCl (2M), 0–5°C, 1 hr | 85–90 | |
| Coupling | NaOH (pH 8–10), 25°C, 2 hr | 75–80 |
Q. Table 2: Analytical Parameters for Characterization
| Technique | Key Parameters | Application |
|---|---|---|
| UV-Vis | λₘₐₐ = 480–520 nm (ε ≈ 10⁴ L/mol·cm) | Azo bond quantification |
| ¹H NMR (D₂O) | δ 7.8–8.2 ppm (aromatic H) | Substituent positioning |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
